3-Amino-N-(4-fluoro-2-methylphenyl)propanamide
Description
3-Amino-N-(4-fluoro-2-methylphenyl)propanamide is a fluorinated propanamide derivative characterized by a primary amino group at the β-position and a 4-fluoro-2-methylphenyl substituent on the amide nitrogen. Its molecular structure combines aromatic fluorine and methyl groups, which influence its electronic, steric, and physicochemical properties. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group may sterically modulate interactions with biological targets .
Properties
IUPAC Name |
3-amino-N-(4-fluoro-2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-7-6-8(11)2-3-9(7)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBUXUZPRQZQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-fluoro-2-methylphenyl)propanamide typically involves the reaction of 4-fluoro-2-methylaniline with acrylonitrile, followed by hydrogenation and subsequent amidation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for the hydrogenation step and acidic or basic conditions for the amidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(4-fluoro-2-methylphenyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide moiety can be reduced to form corresponding amines.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), primary and secondary amines (from reduction), and various substituted aromatic compounds (from substitution) .
Scientific Research Applications
3-Amino-N-(4-fluoro-2-methylphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-N-(4-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-Amino-N-(4-fluoro-2-methylphenyl)propanamide, their substituents, and functional differences:
Key Findings:
Enzyme Substrate Efficiency: Fluorine Substitution: 3-Amino-N-(3-fluorophenyl)propanamide outperforms non-fluorinated analogs (e.g., 3-Amino-N-phenylpropanamide) in β-alanyl aminopeptidase assays, producing 3-fluoroaniline with a lower limit of detection (LOD: 0.09 µg/mL) and quantification (LOQ: 0.24 µg/mL) compared to aniline (LOD: 0.15 µg/mL, LOQ: 0.50 µg/mL) . Methyl Substitution: The 4-methylphenyl analog exhibits significantly reduced enzyme activity (p < 0.0009 vs. 3-fluorophenyl analog), likely due to steric hindrance or reduced electronic effects .
Physicochemical Properties: Fluorine vs. Chlorine: Fluorine’s electronegativity enhances lipophilicity (logP) and hydrogen-bonding capacity compared to chlorine. For example, 3-Amino-N-(3-fluorophenyl)propanamide has a logP of 1.2, whereas chloro analogs (e.g., N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide) exhibit higher logP values (~2.5) due to chlorine’s polarizability . Crystallinity: 3-Chloro-N-(4-methoxyphenyl)propanamide forms stable crystals via N–H···O and C–H···O interactions, whereas fluorinated analogs may prioritize solubility over crystallinity in biological assays .
Drug Development: Fluorinated derivatives like 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl are prioritized in pharmaceutical R&D for their improved metabolic stability and target selectivity .
Structural and Functional Insights
- Electronic Effects : The 4-fluoro substituent withdraws electron density via inductive effects, enhancing the amide’s resonance stability and altering hydrogen-bonding capacity .
- LogP and Solubility: Fluorine increases logP marginally (e.g., +0.3–0.5 vs. hydrogen), whereas methoxy or amino groups decrease logP but improve aqueous solubility .
Biological Activity
3-Amino-N-(4-fluoro-2-methylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group, a fluorinated aromatic ring, and a propanamide backbone, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the realms of anti-inflammatory and analgesic effects. Its mechanism of action primarily involves modulation of the TRPV1 receptor, a critical target for pain management.
1. Analgesic Activity
Studies have shown that compounds similar to this compound act as potent antagonists of the TRPV1 receptor. For example, a related compound demonstrated an IC50 value of 6.3 nM against TRPV1, indicating strong analgesic potential .
2. Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the compound's ability to inhibit the TRPV1 receptor, which plays a crucial role in pain signaling pathways. In animal models, compounds with similar structures have shown significant reductions in inflammatory responses .
Structure-Activity Relationship (SAR)
The SAR studies focus on how modifications to the chemical structure affect biological activity. For instance, variations in the substituents on the aromatic ring have been shown to impact binding affinity and potency at the TRPV1 receptor.
| Compound | Structure | Binding Affinity (Ki) | Activity |
|---|---|---|---|
| This compound | Structure | K i(CAP)= 0.3 nM | Potent antagonist |
| Related Compound A | Structure | K i(CAP)= 0.2 nM | Superior analgesic |
| Related Compound B | Structure | K i(CAP)= 6.0 nM | Moderate activity |
Case Study 1: Neuropathic Pain Model
In a neuropathic pain model, this compound was evaluated for its efficacy in reducing pain behaviors. The results indicated that administration led to a significant decrease in pain scores compared to control groups, supporting its potential as an analgesic agent .
Case Study 2: In Vitro Studies
In vitro studies demonstrated that this compound inhibited capsaicin-induced calcium influx in sensory neurons, confirming its role as a TRPV1 antagonist. The effective concentration for inhibition was found to be within the nanomolar range, highlighting its potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
